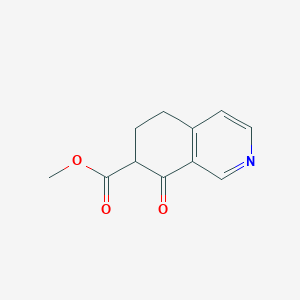
Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is a chemical compound with the molecular formula C11H11NO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the brain, potentially exerting neuroprotective effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter systems and protect against neurodegenerative processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate
- Ethyl 5-oxo-5,6,7,8-tetrahydroisoquinoline-2-carboxylate
Uniqueness
Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is unique due to its specific structural features and reactivityIts ability to undergo various chemical transformations makes it a versatile intermediate for the synthesis of a wide range of derivatives .
Biological Activity
Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the current understanding of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H11NO3
- Molecular Weight : 205.21 g/mol
- CAS Number : 1428651-85-7
Biological Activity Overview
This compound has been investigated for various biological activities, notably its cytotoxic effects against different cancer cell lines.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity. For instance, it has been tested against several human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Carcinoma) | 15.4 |
| A2780 (Ovarian Carcinoma) | 12.3 |
| HT-29 (Colorectal Adenocarcinoma) | 18.9 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is particularly effective against ovarian carcinoma cells.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
- Cell Cycle Arrest : It affects various phases of the cell cycle, leading to growth inhibition in tumor cells .
- Inhibition of Metastasis : Some studies suggest that it may also inhibit metastatic potential by affecting cellular adhesion and migration pathways .
Case Studies and Research Findings
Several research articles have highlighted the biological activities of methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline derivatives:
-
Study on Cytotoxicity :
- Researchers synthesized a series of tetrahydroisoquinoline derivatives and evaluated their cytotoxic effects on multiple cancer cell lines.
- The most active derivative showed an IC50 value as low as 12.3 µM against A2780 cells, indicating strong potential for further development as an anticancer agent .
- Mechanistic Insights :
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 8-oxo-6,7-dihydro-5H-isoquinoline-7-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-12-6-9(7)10(8)13/h4-6,8H,2-3H2,1H3 |
InChI Key |
NDOIRQLQVRXXBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(C1=O)C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















